

Application Note: Comprehensive Characterization of 2-Acetoxy-3'-methylbenzophenone

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Compound of Interest

Compound Name: 2-Acetoxy-3'-methylbenzophenone

Cat. No.: B1323976

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-Acetoxy-3'-methylbenzophenone** is a substituted aromatic ketone and ester. As a benzophenone derivative, it holds potential as a building block in organic synthesis, a photoinitiator, or an intermediate in the development of pharmacologically active compounds. Accurate and comprehensive characterization is critical to confirm its identity, purity, and stability, ensuring reliable results in subsequent research and development. This document provides a suite of detailed analytical protocols for the definitive characterization of this compound using modern spectroscopic and chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties for **2-Acetoxy-3'-methylbenzophenone** is presented below. These data are fundamental for sample handling and analysis.

Property	Value	Source
IUPAC Name	--INVALID-LINK--methanone	[1]
CAS Number	890098-89-2	[1]
Molecular Formula	C ₁₆ H ₁₄ O ₃	[1]
Molecular Weight	254.28 g/mol	[1]
Physical State	Solid or Oil (predicted based on analogs)	N/A

Spectroscopic Characterization Protocols

Spectroscopic analysis provides unambiguous confirmation of the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by mapping the chemical environments of ¹H and ¹³C nuclei.

Experimental Protocol:

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-Acetoxy-3'-methylbenzophenone** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- **Instrumentation:** Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
- **¹H NMR Acquisition:** Acquire the spectrum with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
- **¹³C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of 0 to 220 ppm and a sufficient number of scans (e.g., 1024 or more) to

achieve a good signal-to-noise ratio.

Expected Data: Based on the structure and data from similar benzophenone derivatives, the following spectral data are anticipated.[\[2\]](#)[\[3\]](#)

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.2	Multiplet (m)	8H	Aromatic Protons (C_6H_4 and C_6H_5)
~ 2.4	Singlet (s)	3H	Methyl Protons ($-\text{CH}_3$ on tolyl ring)

| ~ 2.2 | Singlet (s) | 3H | Acetoxy Protons ($-\text{OCOCH}_3$) |

Table 2: Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 197	Ketone Carbonyl ($\text{C}=\text{O}$)
~ 169	Ester Carbonyl (OCOCH_3)
~ 150 - 125	Aromatic Carbons (12 signals)
~ 21.5	Methyl Carbon ($-\text{CH}_3$ on tolyl ring)

| ~ 21.0 | Acetoxy Carbon ($-\text{OCOCH}_3$) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the key functional groups present in the molecule through their characteristic vibrational frequencies.

Experimental Protocol:

- Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} and co-add 16-32 scans to improve the signal-to-noise ratio.

Expected Data: The FTIR spectrum is expected to show strong absorptions corresponding to the ester and ketone carbonyl groups.[\[4\]](#)[\[5\]](#)

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2950 - 2850	Weak	Aliphatic C-H Stretch (methyl groups)
~ 1765	Strong	Ester C=O Stretch
~ 1665	Strong	Ketone C=O Stretch
~ 1600 - 1450	Medium-Strong	Aromatic C=C Bending

| ~ 1200 | Strong | Ester C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the molecular identity.

Experimental Protocol (GC-MS):

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Injection: Inject 1 μ L of the sample solution in split mode.
 - Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15-20°C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

Expected Data: The mass spectrum will show the molecular ion peak and characteristic fragment ions.[\[6\]](#)

Table 4: Expected Mass Spectrometry Fragments (EI)

m/z (Mass-to-Charge Ratio)	Proposed Fragment Identity
254	[M] ⁺ (Molecular Ion)
212	[M - CH ₂ CO] ⁺ (Loss of ketene)
197	[M - C ₂ H ₃ O ₂] ⁺ (Loss of acetoxy radical)
119	[C ₆ H ₅ -CO-CH ₃] ⁺ (Methylphenyl ketone fragment)
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
91	[C ₇ H ₇] ⁺ (Tolyl cation)

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds and quantifying impurities.[\[7\]](#)[\[8\]](#)

Experimental Protocol (Reversed-Phase HPLC):

- Sample Preparation: Prepare a stock solution of the compound in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Prepare a working solution at ~0.1 mg/mL via dilution.
- Instrumentation: Use an HPLC system with a UV detector.
- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
 - Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).[\[8\]](#)
[\[9\]](#)
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.

- Detection: UV detection at a wavelength of 254 nm.
- Injection Volume: 10 µL.
- Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of **2-Acetoxy-3'-methylbenzophenone** as a percentage of the total peak area.

Expected Data: A successful separation should yield a major peak corresponding to the target compound with a stable retention time. Purity is typically reported as area percent.

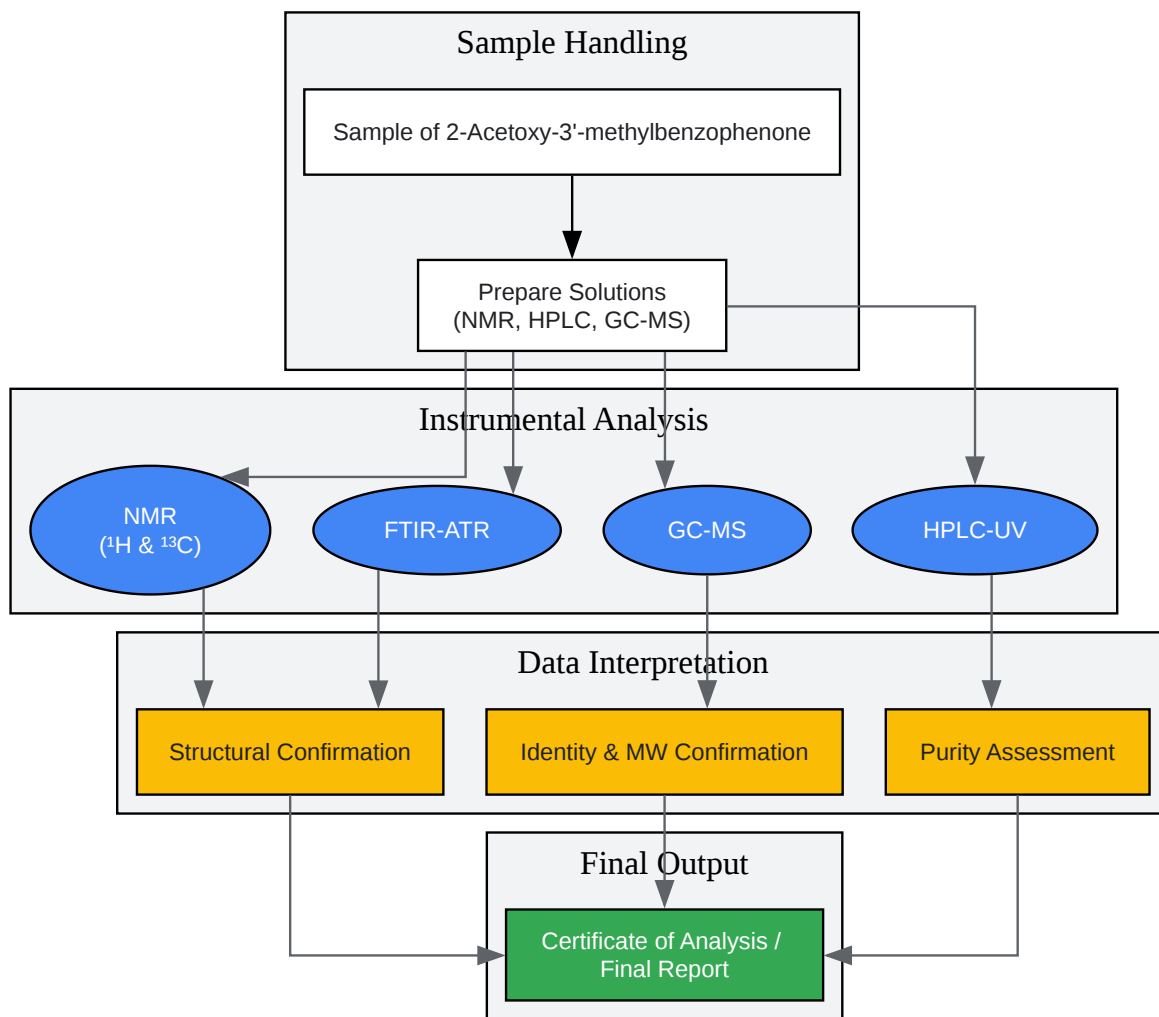
Table 5: HPLC Purity Analysis Parameters

Parameter	Typical Value
Retention Time (tR)	Dependent on exact conditions
Purity (Area %)	> 95% (typical for research grade)
Limit of Detection (LOD)	~0.0015 µg/mL[8]

| Limit of Quantification (LOQ)| ~0.005 µg/mL[8] |

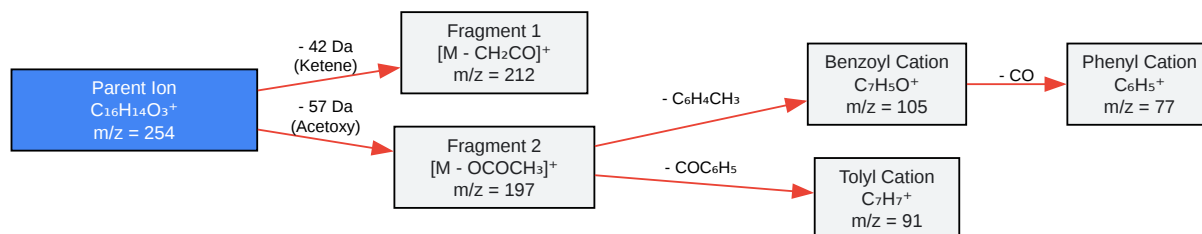
Visual Workflows and Logical Diagrams

Visual diagrams help clarify the overall analytical strategy and the chemical logic behind the data interpretation.



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Caption: General analytical workflow for the characterization of **2-Acetoxy-3'-methylbenzophenone**.



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Caption: Predicted Electron Ionization (EI) mass spectrometry fragmentation pathway.

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